molecular formula C13H16N2 B2902219 Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine CAS No. 73325-58-3

Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Cat. No.: B2902219
CAS No.: 73325-58-3
M. Wt: 200.28 g/mol
InChI Key: RFBDIJWXYJNKSB-UHFFFAOYSA-N
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Description

N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine is a synthetic organic compound known for its selective inhibition of monoamine oxidase (MAO) enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine typically involves the alkylation of amines. One common method is the N-alkylation of amines with alcohols using a highly active manganese (I) pincer catalyst. This method is efficient and atom-economic, utilizing the borrowing hydrogen methodology . Another approach involves the use of copper (I)-catalyzed C-N coupling of aliphatic halides with amines and amides at room temperature .

Industrial Production Methods

Industrial production of N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine may involve large-scale N-alkylation processes using robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, and other oxidizing agents.

    Reduction: H₂/Ni, H₂/Rh, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on monoamine oxidase enzymes and potential neuroprotective properties.

    Medicine: Investigated for its potential use in treating neurological disorders such as depression and Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by selectively inhibiting monoamine oxidase enzymes, particularly MAO-A and MAO-B. It forms hydrogen bonds with specific amino acid residues in the enzyme’s active site, leading to the inhibition of enzyme activity . This inhibition results in increased levels of neurotransmitters such as dopamine and serotonin, which can have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine is unique in its high selectivity for MAO-A inhibition compared to other similar compounds. For instance, N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine is more selective for MAO-B inhibition . Other similar compounds include:

  • N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine
  • N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine

These compounds differ in their selectivity and binding interactions with MAO enzymes, highlighting the uniqueness of N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine in its specific inhibitory profile.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-9-5-8-13(15)11-14-10-12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDIJWXYJNKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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